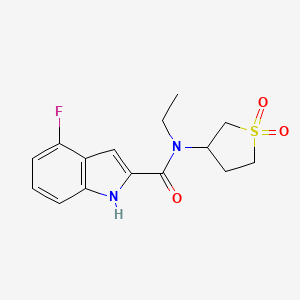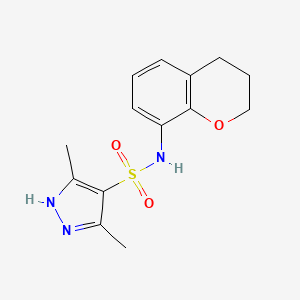
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, also known as CTH or CTDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
作用機序
The exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase dopamine levels in the striatum and to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and to protect against neuronal damage.
実験室実験の利点と制限
One of the main advantages of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is its potential therapeutic properties, which make it a valuable tool for investigating the mechanisms of neurodegenerative diseases. However, its limited solubility in water and its low stability in solution can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, including the investigation of its potential therapeutic effects on other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Finally, the development of new synthesis methods and formulations of this compound could improve its solubility and stability, making it a more viable option for lab experiments and potential clinical applications.
In conclusion, this compound is a synthetic compound that has shown promising potential as a therapeutic agent for neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a valuable tool for investigating the mechanisms of these diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with 2,3-dimethoxybenzoyl chloride. The final product is obtained through recrystallization from methanol.
科学的研究の応用
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been investigated for its potential therapeutic effects on various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)14(17)16-6-5-10-7-12(18-3)13(19-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNFZOIKIZEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)











